Cas no 88475-69-8 (Beraprost Sodium Salt)

Beraprost Sodium Salt ist eine stabile, wasserlösliche Form von Beraprost, einem synthetischen Prostacyclin-Analogon. Diese Verbindung zeichnet sich durch ihre hohe Bioverfügbarkeit und Stabilität aus, was sie besonders für pharmakologische Anwendungen geeignet macht. Als selektiver IP-Rezeptoragonist wirkt es vasodilatierend und hemmt die Thrombozytenaggregation, wodurch es zur Behandlung von pulmonaler arterieller Hypertonie (PAH) und peripheren Gefäßerkrankungen eingesetzt wird. Der Natriumsalz-Form verbessert die Löslichkeit und erleichtert die Formulierung in parenteralen Präparaten. Seine präzise chemische Struktur ermöglicht reproduzierbare Wirkstoffprofile in der Forschung und Therapie.
Beraprost Sodium Salt structure
Beraprost Sodium Salt structure
Produktname:Beraprost Sodium Salt
CAS-Nr.:88475-69-8
MF:C24H30NaO5
MW:421.481778621674
CID:61168
PubChem ID:23663404

Beraprost Sodium Salt Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Beraprost sodium
    • Sodium 2,3,3a-8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta[b]benzofuran-5-butanoate
    • Beraprost Sodium Salt
    • (1S,1'S)-1,1'-BIS[BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHOSPHINO]-2,2'-BIS[(S)-(DIMETHYLAMINO)PHENYLMETHYL]FERROCENE
    • Beraprost (sodium salt)
    • BERAPROST SODIUMENTERPRISE STANDARD
    • sodium,4-[2-hydroxy-1-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
    • C24H29O5.Na
    • ML 1129
    • UNII-15K99VDU5F
    • 2,3,3a,8b-Tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta(b)benzofuran-5-butanoic acid sodium salt
    • Procyclin
    • TRK 100
    • 1H-Cyclopenta[b]benzofuran-5-butanoic acid, 2,3,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-, monosodium salt (9CI)
    • Berasus
    • Careload
    • Dorner
    • MDL 201129
    • Procylin
    • Beraprost sodium [USAN]
    • Monosodium (1RS,2RS,3aSR,8bSR)-2,3,3a,8b-tetrahydro-2-hydroxy-1-[(1E,3SR,4RS)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]-1H-cyclopenta[b]benzofuran-5-butanoate Monosodium (1RS,2RS,3aSR,8bSR)-2,3,3a,8b-tetrahydro-2-hydroxy-1-[(1E,3SR,4SR)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]-1H-cyclopenta[b]benzofuran-5-butanoate
    • Careload LA
    • 88475-69-8
    • TRK-100
    • Berasil
    • 2,3,3A,8B-TETRAHYDRO-2-HYDROXY-1((E)-(3S)-3-HYDROXY-4-METHYL-1-OCTEN-6-YNYL)-1H-CYCLOPENTA(B)BENZOFURAN-5-BUTYRIC ACID SODIUM SALT
    • SCHEMBL22096
    • 496807-11-5
    • Procylin (TN)
    • YM-533
    • SODIUM (+/-)-(1R,2R,3AS,8BS)-2,3,3A,8B-TETRAHYDRO-2-HYDROXY-1-((E)-(3S,4RS)-3-HYDROXY-4-METHYL-1-OCTEN-6-YNYL)-1H-CYCLOPENTA(B)BENZOFURAN-5-BUTYRATE
    • DTXSID2048585
    • 1290611-29-8
    • ML-1129
    • Berast
    • BERAPROST SODIUM (MART.)
    • CAS-88475-69-8
    • TRK-100STP
    • DB05229
    • sodium 4-((1R,2R,3aS,8bS)-2-hydroxy-1-((1E,3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-benzo(b)cyclopenta(d)furan-5-yl)butanoate
    • sodium 4-{(1R,2R,3aS,8bS)-2-hydroxy-1-[(1E,3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-5-yl}butanoate
    • Sodium (+-)-(1R,2R,3aS,8bS)-2,3,3a,8b-tetrahydro-2-hydroxy-1-((E)-(3S,4RS)-3-hydroxy-4-methyl-1-octen-6-ynyl)-1H-cyclopenta(b)benzofuran-5-butyrate
    • BERAPROST SODIUM [JAN]
    • Monosodium (1RS,2RS,3aSR,8bSR)-2,3,3a,8b-tetrahydro-2-hydroxy-1-((1E,3SR,4SR)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-1H-cyclopenta(b)benzofuran-5-butanoate
    • Q27888026
    • Monosodium (1RS,2RS,3aSR,8bSR)-2,3,3a,8b-tetrahydro-2-hydroxy-1-[(1E,3SR,4SR)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]-1H-cyclopenta[b]benzofuran-5-butanoate
    • AKOS032949706
    • BERAPROST SODIUM [MART.]
    • BERAPROST SODIUM SALT [MI]
    • 15K99VDU5F
    • sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate
    • Monosodium (1RS,2RS,3aSR,8bSR)-2,3,3a,8b-tetrahydro-2-hydroxy-1-((1E,3SR,4RS)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-1H-cyclopenta(b)benzofuran-5-butanoate Monosodium (1RS,2RS,3aSR,8bSR)-2,3,3a,8b-tetrahydro-2-hydroxy-1-((1E,3SR,4SR)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-1H-cyclopenta(b)benzofuran-5-butanoate
    • Sodium 4-((2R,3AS,8BS)-2-hydroxy-1-((3S,E)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1h-cyclopenta[b]benzofuran-5-y l)butanoate
    • Berasus LA
    • Tox21_112914
    • AKOS027470142
    • J-524272
    • MDL-201129
    • beraprost Na
    • RU-55100
    • G12865
    • DTXCID2028511
    • NCGC00183097-01
    • EX-A4022
    • Beracle
    • Prorner
    • CHEBI:31270
    • Berastolin
    • 1H-Cyclopenta(b)benzofuran-5-butanoic acid, 2,3,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyl-1-octen-6-ynyl)-, monosodium salt
    • BERAPROST SODIUM [WHO-DD]
    • CHEMBL435883
    • Beraprost sodium [USAN:JAN]
    • Inchi: 1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);
    • InChI-Schlüssel: LJCCZMFYFWMMDN-UHFFFAOYSA-N
    • Lächelt: [Na].O=C(CCCC1C2OC3C(C=2C=CC=1)C(C=CC(C(CC#CC)C)O)C(O)C3)O

Berechnete Eigenschaften

  • Genaue Masse: 420.19100
  • Monoisotopenmasse: 420.191
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 30
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 665
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 89.8A^2

Experimentelle Eigenschaften

  • Farbe/Form: Solid powder
  • Schmelzpunkt: 204-206°C
  • Siedepunkt: 572.1 °C at 760 mmHg
  • Flammpunkt: 193.1 °C
  • Löslichkeit: Methanol (Slightly)
  • PSA: 89.82000
  • LogP: 1.95120

Beraprost Sodium Salt Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • Lagerzustand:−20°C

Beraprost Sodium Salt Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
S e l l e c k ZHONG GUO
E2144-5mg
Beraprost sodium
88475-69-8
5mg
¥3031.22 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B911585-1mg
Beraprost sodium salt
88475-69-8 98%
1mg
¥3,217.00 2022-09-29
SHENG KE LU SI SHENG WU JI SHU
sc-204644A-5mg
Beraprost sodium salt,
88475-69-8 >98%
5mg
¥7295.00 2023-09-05
1PlusChem
1P004ARI-5mg
Sodium 4-(2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate
88475-69-8 ≥98%
5mg
$656.00 2025-02-21
Ambeed
A687796-5mg
Sodium 4-(2-Hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate
88475-69-8 98%
5mg
$3136.0 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70090-1mg
Beraprost (sodium salt)
88475-69-8 98%
1mg
¥1664.00 2022-04-26
TRC
B318000-10mg
Beraprost Sodium Salt
88475-69-8
10mg
$ 2714.00 2023-04-18
TRC
B318000-1mg
Beraprost Sodium Salt
88475-69-8
1mg
$ 402.00 2023-04-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70090-10mg
Beraprost (sodium salt)
88475-69-8 98%
10mg
¥12369.00 2022-04-26
S e l l e c k ZHONG GUO
E2144-25mg
Beraprost sodium
88475-69-8
25mg
¥9082.97 2022-04-26

Beraprost Sodium Salt Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt
1.2 Catalysts: Hydrochloric acid ,  Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Toluene ;  rt → 0 °C
2.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C → -78 °C
2.3 Solvents: Toluene ;  -78 °C; -78 °C → -50 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Methanol ;  rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
3.3 Solvents: Methanol ;  rt
3.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Production of beraprost ester by selective reduction
, Hungary, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt
1.3 Reagents: Triethylamine
2.1 Solvents: Toluene ;  rt → 50 °C
2.2 Reagents: Tetrabutylammonium fluoride ;  1.5 h, 45 - 50 °C
3.1 Solvents: Toluene ;  rt
3.2 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  rt
3.3 Reagents: Dicyclohexylcarbodiimide ;  3 h, rt
3.4 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  1 h, rt
3.5 Solvents: Tetrahydrofuran ;  rt → -10 °C
3.6 Reagents: Sodium hydride Solvents: Toluene ;  -10 °C
3.7 Solvents: Toluene ;  2 h, -10 °C
4.1 Solvents: Methanol ;  rt
4.2 Catalysts: Hydrochloric acid ,  Water ;  rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Toluene ;  rt → 0 °C
5.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C → -78 °C
5.3 Solvents: Toluene ;  -78 °C; -78 °C → -50 °C
5.4 Reagents: Hydrochloric acid Solvents: Water
6.1 Solvents: Methanol ;  rt
6.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
6.3 Solvents: Methanol ;  rt
6.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Production of beraprost ester by selective reduction
, Hungary, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt
1.2 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  rt
1.3 Reagents: Dicyclohexylcarbodiimide ;  3 h, rt
1.4 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  1 h, rt
1.5 Solvents: Tetrahydrofuran ;  rt → -10 °C
1.6 Reagents: Sodium hydride Solvents: Toluene ;  -10 °C
1.7 Solvents: Toluene ;  2 h, -10 °C
2.1 Solvents: Methanol ;  rt
2.2 Catalysts: Hydrochloric acid ,  Water ;  rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Toluene ;  rt → 0 °C
3.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C → -78 °C
3.3 Solvents: Toluene ;  -78 °C; -78 °C → -50 °C
3.4 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Methanol ;  rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
4.3 Solvents: Methanol ;  rt
4.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Production of beraprost ester by selective reduction
, Hungary, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Toluene ;  rt
1.2 Solvents: Toluene ;  3 h, rt
2.1 Solvents: Toluene ;  rt
2.2 Solvents: Tetrahydrofuran ;  1 h, rt
2.3 Reagents: Triethylamine
3.1 Solvents: Toluene ;  rt → 50 °C
3.2 Reagents: Tetrabutylammonium fluoride ;  1.5 h, 45 - 50 °C
4.1 Solvents: Toluene ;  rt
4.2 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  rt
4.3 Reagents: Dicyclohexylcarbodiimide ;  3 h, rt
4.4 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  1 h, rt
4.5 Solvents: Tetrahydrofuran ;  rt → -10 °C
4.6 Reagents: Sodium hydride Solvents: Toluene ;  -10 °C
4.7 Solvents: Toluene ;  2 h, -10 °C
5.1 Solvents: Methanol ;  rt
5.2 Catalysts: Hydrochloric acid ,  Water ;  rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Toluene ;  rt → 0 °C
6.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C → -78 °C
6.3 Solvents: Toluene ;  -78 °C; -78 °C → -50 °C
6.4 Reagents: Hydrochloric acid Solvents: Water
7.1 Solvents: Methanol ;  rt
7.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
7.3 Solvents: Methanol ;  rt
7.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Production of beraprost ester by selective reduction
, Hungary, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Toluene ;  rt → 0 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C → -78 °C
1.3 Solvents: Toluene ;  -78 °C; -78 °C → -50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Methanol ;  rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.3 Solvents: Methanol ;  rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Production of beraprost ester by selective reduction
, Hungary, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt → 50 °C
1.2 Reagents: Tetrabutylammonium fluoride ;  1.5 h, 45 - 50 °C
2.1 Solvents: Toluene ;  rt
2.2 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  rt
2.3 Reagents: Dicyclohexylcarbodiimide ;  3 h, rt
2.4 Reagents: Hexamethylphosphoramide ,  Phosphoric acid ;  1 h, rt
2.5 Solvents: Tetrahydrofuran ;  rt → -10 °C
2.6 Reagents: Sodium hydride Solvents: Toluene ;  -10 °C
2.7 Solvents: Toluene ;  2 h, -10 °C
3.1 Solvents: Methanol ;  rt
3.2 Catalysts: Hydrochloric acid ,  Water ;  rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Toluene ;  rt → 0 °C
4.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  0 °C → -78 °C
4.3 Solvents: Toluene ;  -78 °C; -78 °C → -50 °C
4.4 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Methanol ;  rt
5.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
5.3 Solvents: Methanol ;  rt
5.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Production of beraprost ester by selective reduction
, Hungary, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
1.3 Solvents: Methanol ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Production of beraprost ester by selective reduction
, Hungary, , ,

Beraprost Sodium Salt Raw materials

Beraprost Sodium Salt Preparation Products

Empfohlene Lieferanten
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
(CAS:88475-69-8)Beraprost sodium
29
Reinheit:99%
Menge:G
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:88475-69-8)Beraprost Sodium Salt
A842618
Reinheit:99%
Menge:50mg
Preis ($):1779.0